Trazodone-d6 Hydrochloride

Catalog No.
S862391
CAS No.
1181578-71-1
M.F
C19H23Cl2N5O
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazodone-d6 Hydrochloride

CAS Number

1181578-71-1

Product Name

Trazodone-d6 Hydrochloride

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;

InChI Key

OHHDIOKRWWOXMT-BHIQTGFXSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride;

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl
  • Internal Standard for Quantitation:

    Trazodone-d6 Hydrochloride functions as an internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantifying Trazodone levels in biological samples []. These techniques separate and measure various compounds within a sample. The internal standard, with a slightly different mass due to the deuterium atoms, allows for accurate measurement of the target drug (Trazodone) by comparing its signal to the known signal of the internal standard. This approach controls for variations in sample preparation, instrument performance, and ionization efficiency, leading to more reliable quantification of Trazodone concentrations [].

  • Metabolic Studies:

    The use of Trazodone-d6 Hydrochloride in metabolic studies helps researchers track the fate of Trazodone in the body. By administering a known dose of the isotopically labeled drug, scientists can differentiate the labeled Trazodone metabolites from naturally occurring, unlabeled molecules within the body []. This allows for a clearer understanding of how the drug is absorbed, metabolized, and eliminated by the body, providing valuable insights into its pharmacokinetic profile.

Trazodone-d6 Hydrochloride is a deuterated form of trazodone, an antidepressant primarily used for treating major depressive disorder, insomnia, and anxiety disorders. The chemical formula for trazodone-d6 Hydrochloride is C19H23Cl2N5O, with a molecular weight of approximately 414.36 g/mol. The deuteration (indicated by the "d6") refers to the substitution of six hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often utilized in research to trace metabolic pathways and study drug interactions without altering the compound's pharmacological properties .

Similar to its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: In aqueous environments, trazodone-d6 can hydrolyze to form its active metabolites.
  • Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different derivatives.
  • N-alkylation: Trazodone-d6 can participate in N-alkylation reactions, which may modify its pharmacological profile.

These reactions are essential for understanding the compound's stability and metabolism in biological systems.

Trazodone-d6 Hydrochloride exhibits similar biological activities to trazodone, primarily functioning as a serotonin antagonist and reuptake inhibitor. Its mechanism of action involves:

  • Serotonin Receptor Modulation: Trazodone-d6 binds to serotonin receptors (5-HT2A) and inhibits serotonin reuptake, enhancing serotonergic neurotransmission.
  • Sedative Effects: Due to its sedative properties, trazodone-d6 is often prescribed for insomnia and anxiety disorders.

The deuterated form allows for precise tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion.

The synthesis of Trazodone-d6 Hydrochloride generally involves the following steps:

  • Deuteration: Starting from the non-deuterated trazodone, hydrogen atoms are replaced with deuterium using deuterated solvents or reagents.
  • Hydrochloride Formation: The resulting base is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.

These methods are crucial for producing high-quality trazodone-d6 for research applications.

Trazodone-d6 Hydrochloride has several applications in both clinical and research settings:

  • Pharmacokinetic Studies: Used as a reference material in studies examining drug metabolism and interactions.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Research on Depression and Anxiety: Provides insights into the mechanisms of action of antidepressants through isotopic labeling.

Interaction studies involving Trazodone-d6 Hydrochloride focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:

  • Cytochrome P450 Enzymes: Trazodone-d6 may interact with various cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.
  • Serotonergic Drugs: Caution is advised when combining trazodone-d6 with other serotonergic agents due to the risk of serotonin syndrome.

These studies are vital for ensuring safe therapeutic use and understanding potential side effects.

Trazodone-d6 Hydrochloride shares structural similarities with several other compounds used in psychiatric treatment. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
TrazodoneHighAntidepressantNon-deuterated version
NefazodoneModerateAntidepressantDifferent receptor binding profile
VilazodoneModerateAntidepressantDual mechanism (serotonin reuptake inhibitor + 5-HT1A agonist)
DoxepinModerateAntidepressant/SedativeTricyclic antidepressant structure

Trazodone-d6's unique isotopic labeling allows for enhanced tracking in studies compared to these similar compounds, making it particularly valuable in research settings focused on pharmacodynamics and pharmacokinetics.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

413.1656262 g/mol

Monoisotopic Mass

413.1656262 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-15

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